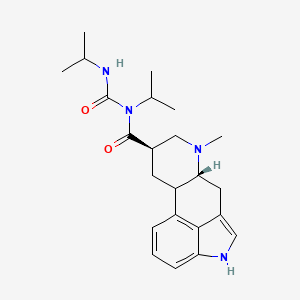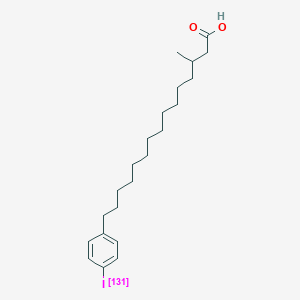
Iodofiltic acid I-131
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodofiltic acid I-131 is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a radioisotope of iodine, specifically iodine-131, which is known for its applications in diagnostic imaging and therapeutic treatments, particularly for thyroid-related conditions. The compound is notable for its ability to emit both beta and gamma radiation, making it useful for both imaging and therapeutic purposes .
準備方法
Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:
Te-130 (n, γ) → Te-131 → I-131
After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .
Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .
化学反応の分析
Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:
Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).
Reduction: It can be reduced to iodide (I^-).
Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.
Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.
Major Products:
Oxidation: Iodate (IO3^-)
Reduction: Iodide (I^-)
Substitution: Various iodinated organic compounds depending on the substrate used.
科学的研究の応用
Iodofiltic acid I-131 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.
Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.
Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.
Industry: Utilized in industrial radiography to inspect materials and structures for defects.
作用機序
The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .
類似化合物との比較
Iodine-123 (I-123): Another radioisotope of iodine used primarily for diagnostic imaging due to its lower radiation dose and shorter half-life.
Iodine-125 (I-125): Used in brachytherapy for treating prostate cancer and in radioimmunoassays.
Iodine-131-metaiodobenzylguanidine (I-131-MIBG): Used for imaging and treating neuroendocrine tumors.
Uniqueness of Iodofiltic Acid I-131: this compound is unique due to its dual capability of emitting both beta and gamma radiation, making it suitable for both therapeutic and diagnostic applications. Its relatively long half-life of 8.1 days allows for extended treatment periods and effective imaging .
特性
CAS番号 |
108204-96-2 |
|---|---|
分子式 |
C22H35IO2 |
分子量 |
462.4 g/mol |
IUPAC名 |
15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4 |
InChIキー |
NPCIWINHUDIWAV-AWUWEVMDSA-N |
異性体SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O |
正規SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
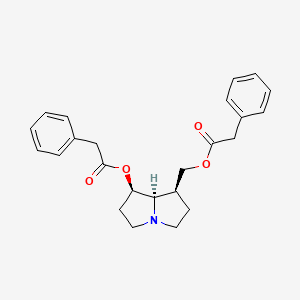
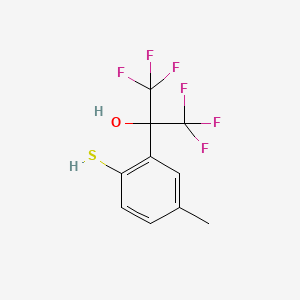
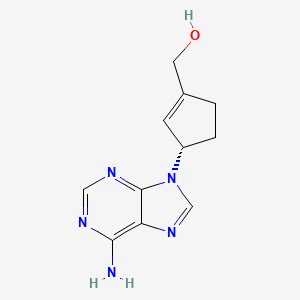
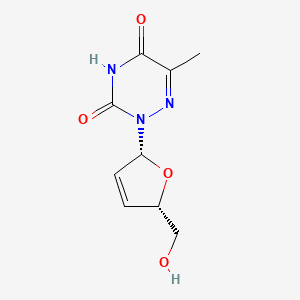
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
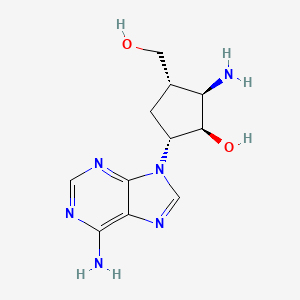
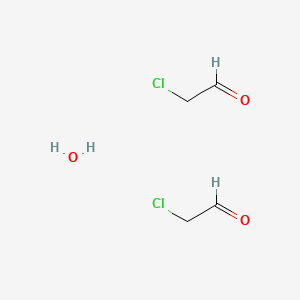

![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
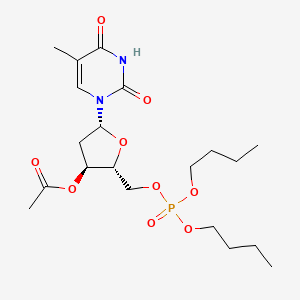
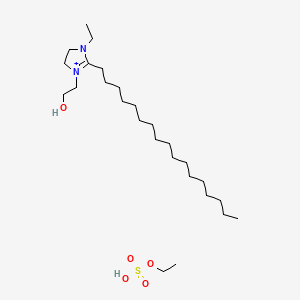
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
